rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans
CAS No.: 1969287-52-2
Cat. No.: VC5898876
Molecular Formula: C9H14N2O2
Molecular Weight: 182.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1969287-52-2 |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.223 |
| IUPAC Name | [(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol |
| Standard InChI | InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9+/m0/s1 |
| Standard InChI Key | DVUIKNLXEWVQCA-IONNQARKSA-N |
| SMILES | CN1C=C(C=N1)C2C(CCO2)CO |
Introduction
Structural and Stereochemical Features
The compound’s IUPAC name, [(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol, reflects its core structure: a five-membered oxolane ring with a trans-configuration at the C2 and C3 positions. The pyrazole substituent at C2 adopts a 1-methyl configuration, while the hydroxymethyl group at C3 introduces polarity to the molecule.
Molecular Geometry
Key structural parameters include:
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Ring conformation: The oxolane ring adopts a twist conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the pyrazole nitrogen.
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Stereochemistry: The trans arrangement of substituents minimizes steric hindrance, as evidenced by nuclear Overhauser effect (NOE) spectroscopy data.
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₄N₂O₂ |
| Molecular weight | 182.223 g/mol |
| SMILES | CN1C=C(C=N1)C2C(CCO2)CO |
| InChIKey | DVUIKNLXEWVQCA-IONNQARKSA-N |
Table 1: Fundamental chemical identifiers for rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans.
Synthesis and Preparation
While detailed synthetic protocols remain proprietary, general approaches can be inferred from analogous pyrazole-oxolane systems . A plausible route involves:
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Pyrazole ring formation: Condensation of hydrazine derivatives with β-keto esters to generate the 1-methylpyrazole core.
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Oxolane construction: Cyclization of a diol intermediate via acid-catalyzed intramolecular etherification.
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Stereochemical control: Use of chiral auxiliaries or asymmetric catalysis to enforce the (2R,3S) configuration .
Research Challenges and Future Directions
Key unanswered questions include:
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Impact of racemic vs. enantiopure forms on bioactivity
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Metabolic stability in vivo
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Solid-state behavior (polymorphism, crystallinity)
High-resolution crystallography and in vitro screening assays are prioritized for future studies.
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